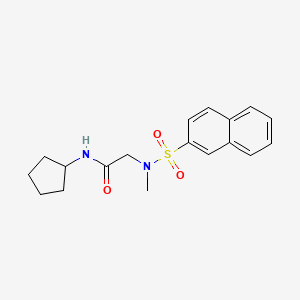
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter involved in regulating the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide are primarily related to its ability to increase GABAergic neurotransmission in the brain. This can lead to a decrease in neuronal excitability, which may result in reduced seizure activity, anxiety, and drug-seeking behaviors. Additionally, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide may have other effects on neurotransmitter systems, such as dopamine and glutamate, which could contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission, which can be useful for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of using N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is its potential off-target effects on other enzymes or neurotransmitter systems. Additionally, the synthesis of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is complex and may be challenging for some labs to reproduce.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors for therapeutic use. Additionally, further studies are needed to elucidate the exact mechanisms of action of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide and its effects on other neurotransmitter systems. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide in various neurological and psychiatric disorders.
Synthesemethoden
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The synthesis starts with the reaction of cyclopentylmagnesium bromide with methyl 2-bromoacetate to form the ester intermediate. This intermediate is then reacted with 2-naphthylsulfonyl chloride to form the sulfonamide intermediate, which is then reacted with glycine methyl ester hydrochloride to form the final product, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. In preclinical studies, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has demonstrated efficacy in reducing seizures, anxiety-like behaviors, and drug-seeking behaviors. Clinical trials have also shown promising results in reducing seizure frequency in patients with refractory epilepsy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-20(13-18(21)19-16-8-4-5-9-16)24(22,23)17-11-10-14-6-2-3-7-15(14)12-17/h2-3,6-7,10-12,16H,4-5,8-9,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZRRSNLXBQNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)
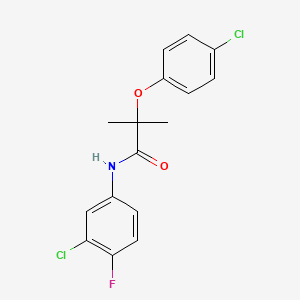

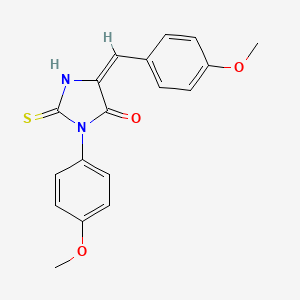
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
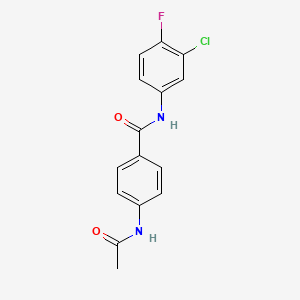
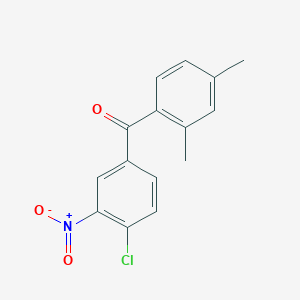
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)